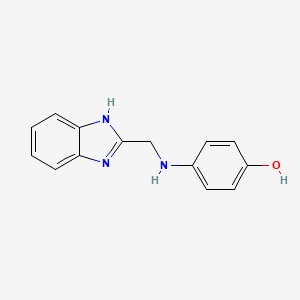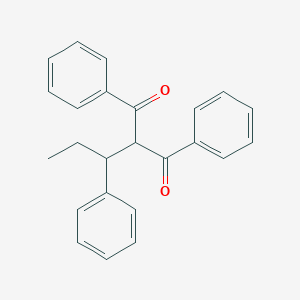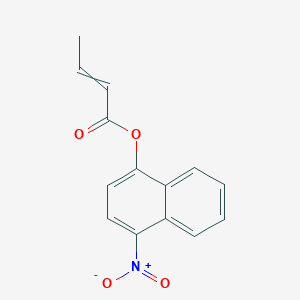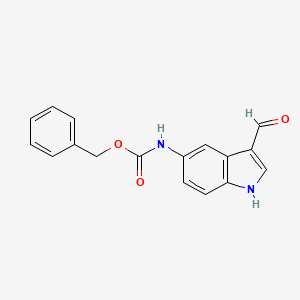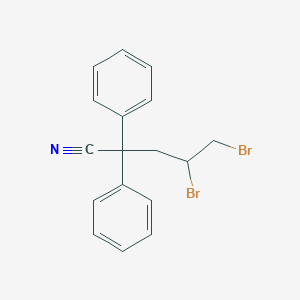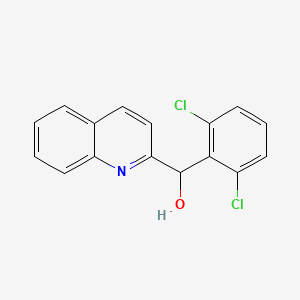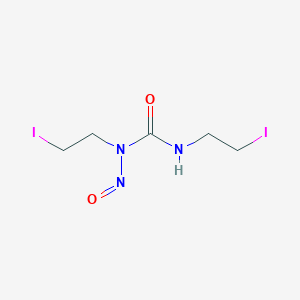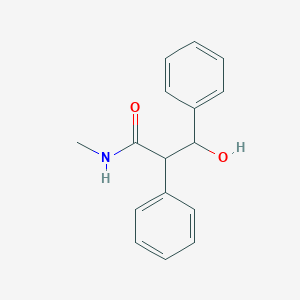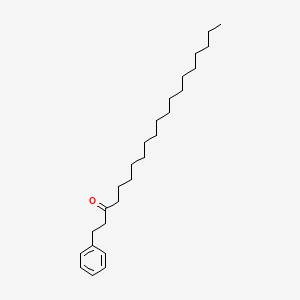
Octyl hydroxy(phenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octyl hydroxy(phenyl)acetate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in perfumes and flavorings. This compound is formed from the reaction of octanol and phenylacetic acid, resulting in a molecule with both hydrophobic and hydrophilic properties.
準備方法
Synthetic Routes and Reaction Conditions
The most common method for synthesizing octyl hydroxy(phenyl)acetate is through the esterification of octanol with phenylacetic acid. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction can be represented as:
C8H17OH+C8H8O2→C16H24O3+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can facilitate the separation of the catalyst from the reaction mixture, making the process more efficient.
化学反応の分析
Types of Reactions
Octyl hydroxy(phenyl)acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form octanol and phenylacetic acid.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Hydrolysis: Octanol and phenylacetic acid.
Reduction: Octanol and phenylmethanol.
Substitution: Octyl amide derivatives.
科学的研究の応用
Octyl hydroxy(phenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of esterases and their role in metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of fragrances and flavorings, as well as in the production of biodegradable plastics.
作用機序
The mechanism of action of octyl hydroxy(phenyl)acetate involves its interaction with various molecular targets, primarily through its ester bond. In biological systems, esterases can hydrolyze the ester bond, releasing octanol and phenylacetic acid, which can then participate in further metabolic processes. The amphiphilic nature of the compound allows it to interact with both hydrophobic and hydrophilic environments, making it useful in drug delivery and other applications.
類似化合物との比較
Similar Compounds
Octyl acetate: Similar in structure but lacks the phenyl group, making it less hydrophobic.
Phenyl acetate: Contains a phenyl group but has a shorter alkyl chain, resulting in different solubility properties.
Octyl benzoate: Similar ester structure but with a benzoate group instead of phenylacetic acid.
Uniqueness
Octyl hydroxy(phenyl)acetate is unique due to its combination of a long alkyl chain and a phenyl group, giving it distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions, such as in drug delivery systems and biodegradable plastics.
特性
CAS番号 |
6290-46-6 |
|---|---|
分子式 |
C16H24O3 |
分子量 |
264.36 g/mol |
IUPAC名 |
octyl 2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C16H24O3/c1-2-3-4-5-6-10-13-19-16(18)15(17)14-11-8-7-9-12-14/h7-9,11-12,15,17H,2-6,10,13H2,1H3 |
InChIキー |
PKGWAKBVSCEUMO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC(=O)C(C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



